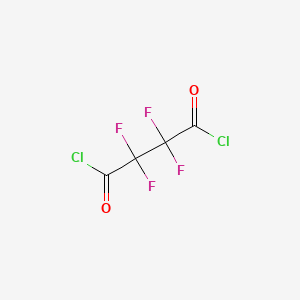

Tetrafluorosuccinyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,3,3-tetrafluorobutanedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F4O2/c5-1(11)3(7,8)4(9,10)2(6)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSFZFHJQXODPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(=O)Cl)(F)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189066 | |

| Record name | Tetrafluorosuccinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356-15-0 | |

| Record name | 2,2,3,3-Tetrafluorobutanedioyl dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrafluorosuccinyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrafluorosuccinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluorosuccinyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrafluorosuccinyl Chloride

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

Tetrafluorosuccinyl chloride, with the chemical formula C₄Cl₂F₄O₂, is a halogenated acyl chloride that serves as a versatile building block in organic synthesis. Its highly reactive nature, stemming from the two acyl chloride functional groups, combined with the unique properties imparted by the fluorine atoms, makes it a valuable reagent in the synthesis of fluorinated polymers and as a potential linker in the development of antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis and typical reactions.

Chemical and Physical Properties

This compound, also known as 2,2,3,3-tetrafluorobutanedioyl dichloride, is a reactive chemical intermediate. While some physical properties are not extensively documented in readily available literature, the following tables summarize the existing data.

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 356-15-0 | [1] |

| Molecular Formula | C₄Cl₂F₄O₂ | [1] |

| Synonyms | 2,2,3,3-Tetrafluorobutanedioyl dichloride, Perfluorosuccinyl chloride | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 226.94 g/mol | |

| Physical State | Colorless to pale yellow liquid | [1] |

| Boiling Point | 85-87 °C | |

| Density | Not available | |

| Solubility | Reacts with water. Likely soluble in aprotic organic solvents such as dichloromethane, diethyl ether, and toluene. |

Reactivity and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage. It is highly reactive towards nucleophiles and moisture. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

Due to its reactivity with water, it is crucial to use anhydrous solvents and reaction conditions.

Synthesis

A common method for the synthesis of acyl chlorides from their corresponding carboxylic acids is through the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

General Experimental Protocol for Synthesis from Tetrafluorosuccinic Acid

Materials:

-

Tetrafluorosuccinic acid

-

Thionyl chloride (or oxalyl chloride)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous reaction solvent (e.g., dichloromethane or toluene)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend tetrafluorosuccinic acid in the anhydrous solvent.

-

Add a catalytic amount of anhydrous DMF to the suspension.

-

Slowly add an excess of thionyl chloride (or oxalyl chloride) to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess chlorinating agent and solvent under reduced pressure.

-

Purify the resulting this compound by fractional distillation under reduced pressure.

General workflow for the synthesis of this compound.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹⁹F NMR | A singlet in the range of -70 to -20 ppm (relative to CFCl₃) is expected for the fluorine atoms adjacent to the carbonyl group.[2][3] |

| ¹³C NMR | Two distinct signals are anticipated: one for the carbonyl carbons and another for the fluorinated carbons. The carbonyl carbons would appear significantly downfield. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching in acyl chlorides is expected in the region of 1750-1810 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine atoms and carbonyl groups. |

Applications in Polymer Chemistry

This compound is a valuable monomer for the synthesis of fluorinated polymers, such as polyamides and polyesters. The incorporation of fluorine atoms into the polymer backbone can impart desirable properties, including enhanced thermal stability, chemical resistance, and hydrophobicity.

Synthesis of Fluorinated Polyamides

General Experimental Protocol:

-

Dissolve a diamine monomer (e.g., 1,6-hexanediamine) in a suitable anhydrous solvent containing an acid scavenger (e.g., pyridine or triethylamine).

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound in the same anhydrous solvent to the cooled diamine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent (e.g., water or methanol).

-

Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.

Synthesis of fluorinated polyamides.

Synthesis of Fluorinated Polyesters

General Experimental Protocol:

-

In a reaction vessel, combine a diol monomer (e.g., ethylene glycol) with an acid scavenger in an anhydrous solvent.

-

With stirring, slowly add a solution of this compound in the same solvent at a low temperature.

-

After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until the desired molecular weight is achieved.

-

Isolate the polyester by precipitation in a non-solvent, followed by filtration, washing, and drying.

Synthesis of fluorinated polyesters.

Potential Applications in Drug Development

The bifunctional nature of this compound makes it a candidate for use as a linker in the construction of antibody-drug conjugates (ADCs). In this application, one acyl chloride group could react with a functional group on a cytotoxic drug, while the other could be used to attach the drug-linker entity to an antibody. The fluorinated backbone of the linker may offer advantages in terms of stability and pharmacokinetic properties.

Conceptual use as an ADC linker.

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant potential in materials science and drug development. Its ability to form stable fluorinated polymers and its potential as a linker in ADCs make it a compound of interest for further research and application. Due to its hazardous nature, proper handling and safety precautions are paramount. Further studies are needed to fully characterize its physical properties and to explore the full scope of its applications.

References

An In-depth Technical Guide to Tetrafluorosuccinyl Chloride (CAS 356-15-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetrafluorosuccinyl chloride (CAS 356-15-0), a versatile fluorinated building block with significant potential in organic synthesis, polymer chemistry, and drug discovery. This document details its chemical and physical properties, synthesis, key reactions, and safety information, adhering to the highest standards of scientific accuracy and data presentation.

Chemical and Physical Properties

This compound is a reactive diacyl chloride. The incorporation of fluorine atoms imparts unique characteristics to the molecule, such as enhanced thermal stability and resistance to chemical degradation.[1] It is a colorless to pale yellow liquid under standard conditions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 356-15-0 | [2][3] |

| Molecular Formula | C₄Cl₂F₄O₂ | [2][3] |

| Molecular Weight | 226.94 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| IUPAC Name | 2,2,3,3-tetrafluorobutanedioyl dichloride | [2] |

| Synonyms | Perfluorosuccinyl chloride, Tetrafluorosuccinoyl dichloride | [3] |

| Exact Mass | 225.9211473 Da | [2] |

| Topological Polar Surface Area | 34.1 Ų | [2] |

Synthesis

Logical Workflow for the Synthesis of this compound

Caption: Plausible synthetic route to this compound.

Key Reactions and Applications

This compound is a highly reactive intermediate used in various organic transformations, most notably in the synthesis of fluorinated polymers and as a building block for complex organic molecules. Its two acyl chloride functionalities allow it to readily react with nucleophiles such as amines and alcohols.

Polycondensation with Diamines: Synthesis of Fluorinated Polyamides

A primary application of this compound is in the synthesis of fluorinated polyamides through polycondensation reactions with aromatic or aliphatic diamines. These polymers often exhibit enhanced thermal stability, chemical resistance, and desirable optical properties due to the presence of the tetrafluoroethane bridge.

Experimental Protocol: General Procedure for Polycondensation of this compound with a Diamine

-

Materials:

-

This compound (1.0 equivalent)

-

Aromatic or aliphatic diamine (1.0 equivalent)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP))

-

Acid scavenger (e.g., pyridine, triethylamine) (2.0 equivalents)

-

Inert gas (e.g., Nitrogen, Argon)

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the diamine in the anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add the acid scavenger to the stirred solution.

-

Dissolve this compound in a small amount of the anhydrous solvent and add it dropwise to the cooled diamine solution over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

-

Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent such as methanol or water.

-

Collect the polymer by filtration, wash it thoroughly with water and methanol to remove any unreacted monomers and salts.

-

Dry the polymer in a vacuum oven at 60-80 °C to a constant weight.

-

Reaction Workflow for Polyamide Synthesis

Caption: General workflow for the synthesis of fluorinated polyamides.

Reactions with Anilines and Other Nucleophiles

This compound can be employed in the synthesis of smaller, discrete molecules for potential applications in drug discovery and materials science. Its reaction with substituted anilines or other nucleophiles can introduce the tetrafluorosuccinyl moiety, which can influence the pharmacological or material properties of the final compound. The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic spectral features can be anticipated.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | No signals expected due to the absence of hydrogen atoms. |

| ¹³C NMR | Two signals are expected: one for the carbonyl carbons and one for the tetrafluoroethyl carbons. The carbonyl carbon signal would be in the range of 160-170 ppm. The tetrafluoroethyl carbons would appear as a triplet due to coupling with the adjacent fluorine atoms. |

| ¹⁹F NMR | A single signal is expected for the four equivalent fluorine atoms. The chemical shift would be in the typical range for fluorines attached to an sp³ carbon adjacent to a carbonyl group. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be observed at m/z 226 (for ³⁵Cl isotopes). Isotopic peaks for ³⁷Cl would also be present. Common fragmentation patterns would involve the loss of Cl• (m/z 191) and COCl• (m/z 163). |

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is classified as causing severe skin burns and eye damage.[2]

GHS Hazard Information

-

Pictogram: GHS05 (Corrosion)[4]

-

Signal Word: Danger[4]

-

Hazard Statement: H314: Causes severe skin burns and eye damage.[4]

-

Precautionary Statements: P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310[4]

Role in Drug Development and Signaling Pathways

Currently, there is no direct evidence in the public domain linking this compound to specific signaling pathways or its direct use in the synthesis of approved drugs. However, its utility as a building block for creating fluorinated molecules is highly relevant to drug discovery. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate. The tetrafluorosuccinyl moiety can be used as a rigid linker or to introduce a unique electronic environment into a molecule, potentially influencing its interaction with biological targets.

Logical Relationship in Drug Discovery

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a valuable and highly reactive chemical intermediate. Its primary utility lies in the synthesis of fluorinated polymers, particularly polyamides, where it imparts desirable properties such as thermal stability and chemical resistance. While its direct application in drug development is not yet established in publicly available literature, its potential as a building block for creating novel fluorinated molecules makes it a compound of interest for medicinal chemists. Researchers and scientists working with this compound should adhere to strict safety protocols due to its corrosive nature. Further research into the applications of this compound is warranted to fully explore its potential in materials science and drug discovery.

References

Tetrafluorosuccinyl chloride molecular structure and weight

An In-Depth Technical Guide to Tetrafluorosuccinyl Chloride

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

This compound, with the CAS number 356-15-0, is a diacyl chloride derivative of tetrafluorosuccinic acid.[1][2][3] Its chemical structure consists of a four-carbon butane chain with two carbonyl chloride groups at positions 1 and 4, and fluorine atoms substituting the hydrogen atoms at positions 2 and 3. The IUPAC name for this compound is 2,2,3,3-tetrafluorobutanedioyl dichloride.[4]

The presence of highly electronegative fluorine atoms significantly influences the chemical reactivity of the acyl chloride groups, making it a valuable reagent in organic synthesis, particularly for the introduction of fluorinated moieties.

Molecular Structure Diagram

References

Technical Guide: Synthesis of Tetrafluorosuccinyl Chloride from Tetrafluorosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of tetrafluorosuccinyl chloride from tetrafluorosuccinic acid. This guide includes a detailed experimental protocol, a summary of reaction parameters, and a visual representation of the synthetic pathway, designed to be a valuable resource for researchers and professionals in the field of chemistry and drug development.

Overview of the Synthesis

The conversion of tetrafluorosuccinic acid to this compound is a fundamental transformation in organofluorine chemistry, yielding a highly reactive intermediate used in the synthesis of various fluorinated compounds. The most common and effective method for this conversion involves the use of a strong chlorinating agent, such as phosphorus pentachloride (PCl₅). This reagent efficiently replaces the hydroxyl groups of the carboxylic acid with chlorine atoms, producing the desired diacyl chloride.

Reaction Pathway and Mechanism

The overall reaction involves the treatment of tetrafluorosuccinic acid with phosphorus pentachloride. The reaction proceeds via a nucleophilic acyl substitution mechanism. The phosphorus pentachloride acts as the chlorine source, and the reaction typically requires elevated temperatures to go to completion. The byproducts of this reaction are phosphoryl chloride (POCl₃) and hydrogen chloride (HCl).

Below is a graphical representation of the synthesis workflow.

Caption: Synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from tetrafluorosuccinic acid using phosphorus pentachloride.

| Parameter | Value |

| Reactants | |

| Tetrafluorosuccinic Acid | 1 part by weight |

| Phosphorus Pentachloride | 2.2 parts by weight |

| Reaction Conditions | |

| Temperature | Boiling under reflux |

| Reaction Time | 4 hours |

| Product Information | |

| Product | This compound |

| Yield | 85% |

| Boiling Point | 117 °C |

| Byproducts | Phosphoryl chloride, Hydrogen chloride |

Detailed Experimental Protocol

This protocol is based on established scientific literature for the synthesis of this compound.

Materials:

-

Tetrafluorosuccinic acid

-

Phosphorus pentachloride (PCl₅)

-

Apparatus for heating under reflux

-

Apparatus for fractional distillation

Procedure:

-

Reaction Setup: In a flask equipped with a reflux condenser, mix tetrafluorosuccinic acid and phosphorus pentachloride in a weight ratio of 1:2.2.

-

Reaction: Heat the mixture to boiling under reflux. Continue heating for 4 hours. During this time, the reaction mixture will become a clear, mobile liquid.

-

Purification: After the reflux period, isolate the crude this compound. Purify the product by fractional distillation.

-

Product Collection: Collect the fraction boiling at 117 °C. This is the pure this compound.

Safety Precautions:

-

This reaction should be carried out in a well-ventilated fume hood due to the evolution of hydrogen chloride gas.

-

Phosphorus pentachloride is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

-

The reaction is exothermic; therefore, the reagents should be mixed carefully.

This technical guide provides a comprehensive and detailed procedure for the synthesis of this compound. By following this guide, researchers can safely and efficiently produce this valuable fluorinated building block for their research and development needs.

Physical and chemical properties of perfluorosuccinyl chloride

An In-depth Technical Guide to the Physical and Chemical Properties of Perfluorosuccinyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorosuccinyl chloride, systematically named tetrafluorosuccinyl dichloride, is a fluorinated organic compound with the chemical formula C₄Cl₂F₄O₂. As a derivative of succinic acid, this bifunctional acyl chloride possesses two reactive carbonyl chloride groups, making it a valuable building block in the synthesis of a variety of fluorinated molecules. Its perfluorinated backbone imparts unique properties, such as enhanced thermal stability and distinct electronic characteristics, which are of significant interest in the development of novel polymers, pharmaceuticals, and advanced materials. This guide provides a comprehensive overview of the known physical and chemical properties of perfluorosuccinyl chloride, including available data, general reactivity, and synthetic considerations.

Physicochemical Properties

Quantitative data for perfluorosuccinyl chloride is limited in publicly accessible literature. The following tables summarize the available information and provide context by comparing it with a related, better-characterized perfluoroacyl dichloride, hexafluoroglutaryl chloride.

Table 1: General Properties of Perfluorosuccinyl Chloride [1][2][3]

| Property | Value |

| Chemical Name | Tetrafluorosuccinyl dichloride |

| Synonyms | Perfluorosuccinyl chloride, Tetrafluorobutanedioyl dichloride |

| CAS Number | 356-15-0 |

| Molecular Formula | C₄Cl₂F₄O₂ |

| Molecular Weight | 226.94 g/mol |

| Physical Form | Liquid |

Table 2: Known Physical Data for Perfluorosuccinyl Chloride

| Property | Value | Source |

| Melting Point | 85-87 °C | Note: This value is reported by some suppliers but may be a flash point, as the substance is described as a liquid at room temperature. Further verification is needed. |

| Flash Point | 85-87 °C | [4] |

Table 3: Comparative Physical Properties with Hexafluoroglutaryl Chloride

| Property | Perfluorosuccinyl Chloride (C₄) | Hexafluoroglutaryl Chloride (C₅) |

| CAS Number | 356-15-0 | 678-77-3 |

| Molecular Formula | C₄Cl₂F₄O₂ | C₅Cl₂F₆O₂ |

| Molecular Weight | 226.94 g/mol | 276.95 g/mol |

| Boiling Point | Data not available | 111 °C |

Spectroscopic Data

-

¹⁹F NMR: A singlet is expected due to the chemical equivalence of the four fluorine atoms on the C₂F₄ backbone. The chemical shift would likely fall in the region typical for -CF₂- groups adjacent to a carbonyl.

-

¹³C NMR: Two distinct signals are anticipated: one for the carbonyl carbons and another for the fluorinated carbons of the backbone. The carbonyl carbon signal will be significantly downfield.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching in an acyl chloride would be expected, typically in the range of 1780-1815 cm⁻¹. The C-F stretching vibrations would appear in the fingerprint region, generally between 1100 and 1300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be observed for the molecular ion and any chlorine-containing fragments.

Chemical Properties and Reactivity

Perfluorosuccinyl chloride is expected to exhibit reactivity typical of acyl chlorides, enhanced by the electron-withdrawing nature of the perfluorinated backbone.

General Reactivity:

-

Nucleophilic Acyl Substitution: The carbonyl carbons are highly electrophilic and will readily react with a wide range of nucleophiles. These reactions proceed via the typical addition-elimination mechanism.

-

Hydrolysis: It is expected to be highly sensitive to moisture, hydrolyzing to tetrafluorosuccinic acid and hydrochloric acid. Therefore, it should be handled under anhydrous conditions.

-

Reactions with Alcohols and Amines: It will react exothermically with alcohols to form diesters and with primary or secondary amines to form diamides. These reactions are often carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.

Logical Reaction Pathway:

The general reaction of perfluorosuccinyl chloride with a generic nucleophile (Nu-H) can be depicted as a two-step nucleophilic acyl substitution.

References

An In-depth Technical Guide to the Theoretical ¹H and ¹⁹F NMR Spectra of Tetrafluorosuccinyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the theoretical nuclear magnetic resonance (NMR) spectroscopy of tetrafluorosuccinyl chloride. Despite a comprehensive search of scientific literature and spectral databases, experimental ¹H and ¹⁹F NMR data for this specific compound is not publicly available. Consequently, this document provides a detailed theoretical analysis of the expected NMR spectra based on the molecule's structure. It includes predicted chemical shifts, coupling patterns, and a generalized experimental protocol for acquiring such data. This guide serves as a predictive resource for researchers interested in the synthesis and characterization of this compound and related fluorinated compounds.

Introduction to NMR Spectroscopy of Fluorinated Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of molecules. While ¹H NMR is ubiquitous in organic chemistry, ¹⁹F NMR offers distinct advantages for the characterization of organofluorine compounds, which are of increasing importance in pharmaceuticals, agrochemicals, and materials science. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection. Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H, leading to better resolution and less spectral overlap.

This compound (C₄Cl₂F₄O₂), with the chemical structure Cl(O)C-CF₂-CF₂-C(O)Cl, presents an interesting case for NMR analysis. The presence of fluorine atoms and the succinyl chloride backbone are expected to give rise to characteristic signals in both ¹H (if impurities are present) and ¹⁹F NMR spectra.

Theoretical ¹H NMR Spectral Analysis

Due to the molecular structure of pure this compound, which lacks hydrogen atoms, a ¹H NMR spectrum is expected to show no signals . The presence of any peaks would indicate the existence of proton-containing impurities or residual solvents from its synthesis or handling. For instance, a common solvent like chloroform (CHCl₃) would appear as a singlet at approximately 7.26 ppm.

Theoretical ¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum is predicted to be the most informative for characterizing this compound. The two CF₂ groups are chemically equivalent due to the symmetrical nature of the molecule.

Expected Spectral Features:

-

Chemical Shift (δ): The fluorine atoms are bonded to sp³-hybridized carbon atoms that are adjacent to a carbonyl group. This electron-withdrawing environment would deshield the fluorine nuclei, causing them to resonate downfield. A rough estimate for the chemical shift would be in the range of -110 to -120 ppm relative to a CFCl₃ standard.

-

Splitting Pattern: Since the two CF₂ groups are chemically equivalent, all four fluorine atoms are also chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to exhibit a singlet . No fluorine-fluorine coupling would be observed within the molecule under normal broadband proton decoupling.

Tabulated Summary of Predicted NMR Data

As no experimental data is available, the following table summarizes the theoretical NMR data for this compound.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| ¹H | No signal expected | - | - |

| ¹⁹F | -110 to -120 | Singlet | Not applicable |

Generalized Experimental Protocol for NMR Data Acquisition

For researchers who synthesize this compound and wish to acquire NMR data, the following generalized protocol is recommended.

5.1 Sample Preparation

-

Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.

5.2 ¹H NMR Spectroscopy

-

Instrument: A standard 400 MHz or 500 MHz NMR spectrometer.

-

Experiment: A standard one-pulse proton experiment.

-

Parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-3 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16 (adjust for concentration)

-

5.3 ¹⁹F NMR Spectroscopy

-

Instrument: A spectrometer equipped with a broadband or fluorine-specific probe.

-

Experiment: A standard one-pulse fluorine experiment, typically with proton decoupling.

-

Parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 16-64

-

Reference: An external standard of CFCl₃ (0 ppm) or a secondary standard.

-

Visualizing NMR Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the NMR analysis of this compound.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Tetrafluorosuccinyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the infrared (IR) spectroscopy of tetrafluorosuccinyl chloride (C₄F₄O₂Cl₂). Due to the limited availability of specific experimental spectra for this compound in publicly accessible literature, this document presents a predicted infrared spectrum based on the well-established characteristic absorption frequencies of its constituent functional groups. Furthermore, it outlines a comprehensive, generalized experimental protocol for acquiring the IR spectrum of reactive liquid compounds such as this compound. This guide is intended to serve as a valuable resource for researchers in characterizing this and similar highly fluorinated and reactive molecules.

Introduction to Infrared Spectroscopy of Acyl Chlorides

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. For acyl chlorides, the most prominent feature in the IR spectrum is the carbonyl (C=O) stretching vibration, which typically appears at a high frequency due to the electron-withdrawing effect of both the oxygen and chlorine atoms.[2][3] This effect is further intensified in this compound by the presence of highly electronegative fluorine atoms on the adjacent carbon atoms.

Predicted Infrared Spectral Data for this compound

The following table summarizes the predicted key infrared absorption bands for this compound. These predictions are derived from the known frequency ranges for acyl chlorides, carbon-fluorine bonds, and carbon-chlorine bonds. The presence of multiple fluorine atoms is expected to cause a significant shift in the carbonyl stretching frequency to a higher wavenumber.[4]

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 1815 - 1840 | C=O Stretch (Acyl Chloride) | Strong | The frequency is predicted to be at the higher end of the typical range for acyl chlorides (1790-1815 cm⁻¹) due to the strong inductive effect of the adjacent CF₂ groups.[2][4] |

| 1100 - 1350 | C-F Stretch | Strong | This region will likely contain multiple strong and complex bands due to the symmetric and asymmetric stretching of the C-F bonds in the CF₂ groups.[5] |

| 850 - 550 | C-Cl Stretch | Medium to Strong | The C-Cl stretching absorption is expected in this range and may be complex due to conformational isomers.[6] |

| ~1000 - 1200 | C-C Stretch | Medium to Weak | The stretching vibrations of the carbon-carbon single bonds are also expected in this region, though they may be obscured by the strong C-F absorptions. |

Experimental Protocol for IR Spectroscopy of a Reactive Liquid

The following is a generalized protocol for obtaining the FT-IR spectrum of a reactive liquid like this compound. This procedure should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), due to the corrosive and moisture-sensitive nature of acyl chlorides.

3.1. Materials and Instrumentation

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Demountable liquid cell with infrared-transparent windows (e.g., NaCl or KBr plates)[7]

-

Polytetrafluoroethylene (PTFE) spacers of various thicknesses

-

Gas-tight syringe

-

Inert atmosphere glove box or dry box (recommended)

-

Anhydrous solvent for cleaning (e.g., dry acetone or dichloromethane)[7]

-

Sample of this compound

-

Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

3.2. Procedure

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Collect a background spectrum of the empty sample compartment.

-

-

Sample Preparation (performed in an inert atmosphere if possible):

-

Clean the NaCl or KBr plates with a suitable anhydrous solvent and allow them to dry completely.[7]

-

Select a PTFE spacer of appropriate thickness. A thinner spacer is generally better for neat liquids to avoid total absorption of the IR beam.

-

Place the spacer on one of the plates.

-

Using a gas-tight syringe, carefully draw a small amount of this compound.

-

Dispense a single drop of the liquid onto the center of the salt plate within the confines of the spacer.

-

Carefully place the second salt plate on top, ensuring the liquid spreads evenly to form a thin film.

-

Secure the plates in the demountable cell holder.

-

-

Data Acquisition:

-

Quickly transfer the assembled cell to the sample compartment of the FT-IR spectrometer.

-

Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is generally recorded over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary.

-

Identify and label the peaks of interest.

-

-

Cleaning:

-

Disassemble the cell in a fume hood.

-

Carefully clean the salt plates with an anhydrous solvent to remove all traces of the sample.

-

Store the clean, dry plates in a desiccator to prevent damage from atmospheric moisture.[7]

-

Visualization of the Experimental Workflow

The logical flow of the experimental protocol for obtaining the IR spectrum of this compound can be visualized as follows:

Caption: Experimental Workflow for IR Spectroscopy.

Conclusion

References

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. benchchem.com [benchchem.com]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

Unraveling the Mass Spectrometry of Tetrafluorosuccinyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrometry Data

The mass spectral fragmentation of Tetrafluorosuccinyl chloride under electron ionization (EI) is expected to be governed by the lability of the carbon-chlorine bonds and the influence of the electronegative fluorine atoms. The primary fragmentation pathways for acyl chlorides typically involve the loss of a chlorine radical to form a stable acylium ion.

Table 1: Predicted Major Fragment Ions for this compound

| Predicted Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Notes |

| Molecular Ion | [C₄F₄Cl₂O₂]⁺ | 228/230/232 | The molecular ion peak is expected to be of low intensity due to the high reactivity of the compound. The isotopic pattern of two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4) would be characteristic. |

| Loss of Chlorine | [C₄F₄ClO₂]⁺ | 193/195 | This acylium ion is predicted to be a prominent peak in the spectrum, resulting from the loss of a single chlorine radical. The M/M+2 isotopic pattern for one chlorine atom (approx. 3:1 ratio) would be present. |

| Loss of COCl | [C₃F₄ClO]⁺ | 165/167 | Loss of a carbonyl chloride radical is another plausible fragmentation pathway. |

| Loss of two Chlorine atoms | [C₄F₄O₂]⁺ | 156 | This fragment would result from the sequential or concerted loss of both chlorine atoms. |

| Acylium Ion | [C₂F₂ClO]⁺ | 97/99 | Cleavage of the C-C bond in the succinyl backbone could lead to this smaller acylium ion. |

| Tetrafluoroethylene cation | [C₂F₄]⁺ | 100 | Rearrangement and cleavage could produce this stable cation. |

| Carbonyl cation | [CO]⁺ | 28 | A common fragment in the mass spectra of carbonyl-containing compounds. |

Experimental Protocols

A general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below. Due to the reactive nature of acyl chlorides, anhydrous conditions are crucial to prevent hydrolysis.[1]

Sample Preparation:

-

Dissolve the this compound sample in a dry, inert solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.[1]

-

Ensure all glassware and solvents are rigorously dried to prevent sample degradation.

-

Derivatization with a suitable alcohol (e.g., 1-propanol) in the presence of a base like pyridine can be employed to form more stable ester derivatives for analysis, which can be particularly useful in complex matrices.[2][3]

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.[1]

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.[1]

-

Injector: Split/splitless injector, operated in splitless mode to maximize sensitivity.[1]

-

Injector Temperature: 250 °C.[1]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-300.

Visualizations

Predicted Fragmentation Pathway of this compound

Caption: Predicted Electron Ionization (EI) fragmentation pathway of this compound.

GC-MS Experimental Workflow

Caption: General workflow for the GC-MS analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]

- 3. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Reactivity of Tetrafluorosuccinyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrafluorosuccinyl chloride (C₄Cl₂F₄O₂), a halogenated derivative of succinyl chloride, is a highly reactive bifunctional molecule of significant interest in organic synthesis, polymer chemistry, and as a building block for novel agrochemicals and pharmaceuticals. Its perfluorinated backbone imparts unique electronic properties and potential for enhancing the stability and bioactivity of target molecules. This technical guide provides a comprehensive overview of the stability and reactivity profile of this compound, presenting available quantitative data, outlining experimental considerations, and illustrating its key chemical transformations.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under ambient conditions. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄Cl₂F₄O₂ | [1] |

| Molecular Weight | 226.94 g/mol | [1] |

| CAS Number | 356-15-0 | [1] |

| Physical Form | Liquid | |

| Boiling Point | 86.1 °C | [2] |

| Flash Point | 85-87 °C | |

| Purity | Typically ≥95% |

Stability Profile

Thermal Stability

Hydrolytic Stability

This compound is highly susceptible to hydrolysis. It reacts violently with water, a characteristic shared with many low-molecular-weight acyl chlorides. This reactivity is a critical consideration for its handling and storage. The reaction proceeds rapidly to form tetrafluorosuccinic acid and hydrochloric acid.

Reaction with Water: C₂F₄(COCl)₂ + 2H₂O → C₂F₄(COOH)₂ + 2HCl

Due to this high reactivity, all experiments involving this compound must be conducted under strictly anhydrous conditions, utilizing dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon).

Stability in Organic Solvents

This compound is generally soluble in a range of anhydrous aprotic organic solvents, such as dichloromethane, chloroform, tetrahydrofuran, and diethyl ether. Its stability in these solvents is good in the absence of nucleophilic impurities. However, it will react with protic solvents like alcohols and with nucleophilic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), particularly at elevated temperatures. For prolonged storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere at room temperature.

Reactivity Profile

The reactivity of this compound is dominated by the two electrophilic acyl chloride groups. The presence of the electron-withdrawing tetrafluoroethylene bridge enhances the electrophilicity of the carbonyl carbons, making it highly susceptible to nucleophilic acyl substitution reactions.

Nucleophilic Acyl Substitution

This compound readily reacts with a wide range of nucleophiles, including alcohols, phenols, amines, and thiols, to yield the corresponding esters, amides, and thioesters. These reactions typically proceed with the elimination of hydrogen chloride. The use of a non-nucleophilic base, such as triethylamine or pyridine, is often necessary to scavenge the HCl byproduct and drive the reaction to completion.

General Reaction Scheme: C₂F₄(COCl)₂ + 2 Nu-H → C₂F₄(CO-Nu)₂ + 2 HCl (where Nu-H = alcohol, amine, thiol, etc.)

Experimental Workflow for Nucleophilic Acyl Substitution

Caption: General workflow for nucleophilic acyl substitution reactions.

Polymerization Reactions

As a bifunctional monomer, this compound is a valuable precursor for the synthesis of fluorinated polymers.

Polycondensation of this compound with diols or bisphenols yields fluorinated polyesters. These polymers are of interest for their potentially enhanced thermal stability, chemical resistance, and unique optical properties. The reaction is typically carried out in solution at low temperatures in the presence of an acid scavenger.

Signaling Pathway for Polyester Synthesis

Caption: Polyester formation via activated intermediate.

Similarly, reaction with diamines leads to the formation of fluorinated polyamides. These materials can exhibit high thermal stability and unique solubility characteristics. The synthesis is typically performed via low-temperature solution polycondensation.

Logical Relationship in Polyamide Synthesis

Caption: Key components for polyamide synthesis.

Experimental Protocols

Detailed experimental protocols for specific reactions of this compound are scarce in publicly accessible literature. However, based on the known reactivity of acyl chlorides, the following general procedures can be adapted. Note: These are illustrative and require optimization for specific substrates.

General Procedure for the Synthesis of Diesters

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the alcohol or phenol (2.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

Add a non-nucleophilic base, such as triethylamine (2.5 equivalents), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography, recrystallization, or distillation.

General Procedure for the Synthesis of Diamides

-

In a flame-dried, three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve the amine (2.2 equivalents) and triethylamine (2.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C.

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent.

-

Maintain the temperature at 0 °C during the addition and for 1-2 hours afterward.

-

Allow the reaction to warm to room temperature and stir for an additional 2-24 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water, dilute acid, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting diamide by recrystallization or column chromatography.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the expected spectroscopic features can be predicted based on its structure.

| Spectroscopy | Expected Features |

| ¹H NMR | No signals are expected as there are no hydrogen atoms in the molecule. |

| ¹³C NMR | Two signals are expected: one for the carbonyl carbons (C=O) and one for the fluorinated carbons (-CF₂-). The carbonyl carbon signal would appear in the typical acyl chloride region (160-180 ppm), and the -CF₂- signal would be split by the fluorine atoms. |

| ¹⁹F NMR | A single signal is expected for the four equivalent fluorine atoms. This signal would likely appear as a singlet, or potentially a complex multiplet if coupling to the carbonyl carbons is observed. The chemical shift would be in the characteristic range for -CF₂- groups adjacent to an electron-withdrawing group. |

| FTIR (cm⁻¹) | Strong C=O stretching absorption for the acyl chloride groups, typically in the range of 1780-1820 cm⁻¹. Strong C-F stretching absorptions, likely in the 1100-1300 cm⁻¹ region. C-Cl stretching absorption, typically around 600-800 cm⁻¹. |

| Mass Spec (EI) | The molecular ion peak (M⁺) should be observable. Characteristic fragmentation patterns would include the loss of chlorine atoms (M-35 and M-37), the loss of COCl groups, and cleavage of the C-C bond. The isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) would be a key diagnostic feature. |

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage.[1] Reacts violently with water. Inhalation may cause respiratory irritation.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water and moisture.

Conclusion

This compound is a highly reactive and versatile building block for the synthesis of a variety of fluorinated organic molecules and polymers. Its perfluorinated structure offers the potential to introduce unique properties into target compounds. The primary challenge in its use lies in its high reactivity, particularly its sensitivity to moisture, which necessitates stringent anhydrous reaction conditions. Further research into its specific reaction kinetics, thermal properties, and the properties of its polymeric derivatives will undoubtedly expand its applications in materials science and drug discovery.

References

Navigating the Hazards: A Technical Guide to Handling Tetrafluorosuccinyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Tetrafluorosuccinyl chloride (C₄Cl₂F₄O₂) is a highly reactive chemical intermediate valuable in organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials. However, its utility is matched by its significant hazards, primarily its corrosive nature. This technical guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures necessary for the safe utilization of this compound in a laboratory setting. The information herein is compiled from available safety data for the compound and analogous acyl chlorides.

Core Safety and Physical Data

A thorough understanding of the chemical's properties is the foundation of safe handling. The following tables summarize the key quantitative data available for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₄Cl₂F₄O₂ | PubChem[1] |

| Molecular Weight | 226.94 g/mol | PubChem[1] |

| Physical Form | Liquid | Sigma-Aldrich |

| Boiling Point | 86.1 °C | ChemBK[2] |

| Flash Point | 85-87 °C | Sigma-Aldrich |

Table 2: Hazard Identification and Classification

| Hazard Classification | Code | Description | Source |

| GHS Pictogram | GHS05 | Corrosion | Sigma-Aldrich |

| Signal Word | Danger | Sigma-Aldrich | |

| Hazard Statement | H314 | Causes severe skin burns and eye damage | PubChem[1], Sigma-Aldrich |

| Precautionary Statement | P260 | Do not breathe dusts or mists. | TCI Chemicals |

| Precautionary Statement | P280 | Wear protective gloves, protective clothing, face protection. | TCI Chemicals |

| Precautionary Statement | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | Sigma-Aldrich |

| Precautionary Statement | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. | Sigma-Aldrich |

| Precautionary Statement | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | Sigma-Aldrich |

| Precautionary Statement | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Sigma-Aldrich |

| Precautionary Statement | P405 | Store locked up. | Sigma-Aldrich |

| Precautionary Statement | P501 | Dispose of contents/ container to an approved waste disposal plant. | Sigma-Aldrich |

Experimental Protocols: Safe Handling and Storage

Given the reactive and corrosive nature of this compound, meticulous adherence to handling and storage protocols is critical. The following procedures are based on best practices for working with hazardous acyl chlorides.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent any contact with the substance.

-

Hand Protection : Wear double gloves. The outer glove should be of a material resistant to corrosive chemicals, such as Viton® or butyl rubber. The inner glove can be a standard nitrile glove. Change gloves frequently and immediately if contamination is suspected.

-

Eye and Face Protection : Chemical safety goggles and a full-face shield are required.

-

Skin and Body Protection : A chemical-resistant apron or lab coat must be worn over appropriate laboratory clothing. Ensure that clothing fully covers the arms and legs. Closed-toe shoes are mandatory.

-

Respiratory Protection : All work with this compound must be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.

Storage and Handling Workflow

Proper storage and a well-defined workflow minimize the risk of accidental exposure or release.

References

A Technical Guide to the Commercial Availability and Suppliers of Tetrafluorosuccinyl Chloride for R&D Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for Tetrafluorosuccinyl chloride (CAS No. 356-15-0). This valuable research chemical serves as a crucial building block in the synthesis of fluorinated compounds, particularly in the development of novel polymers and pharmaceutical intermediates. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this compound effectively.

Overview of this compound

This compound, also known as 2,2,3,3-tetrafluorobutanedioyl dichloride, is a reactive diacyl chloride. Its chemical structure, featuring a four-carbon backbone fully substituted with fluorine atoms at the 2 and 3 positions, imparts unique properties to the molecules it helps create. These properties can include enhanced thermal stability, chemical resistance, and altered biological activity, making it a compound of significant interest in materials science and medicinal chemistry.

Key Properties:

-

Molecular Formula: C₄Cl₂F₄O₂

-

Molecular Weight: 226.94 g/mol

-

CAS Number: 356-15-0

-

Appearance: Typically a colorless to pale yellow liquid or solid.

-

Reactivity: Highly reactive towards nucleophiles, such as amines and alcohols, making it an excellent monomer for polymerization reactions.

Commercial Availability and Supplier Landscape

This compound is available from a range of chemical suppliers that specialize in research and development chemicals. The purity of the commercially available product is typically around 95%. It is important to note that some suppliers, such as Sigma-Aldrich, offer this product as part of their "AldrichCPR" line, indicating it is for early discovery research and is sold "as-is" without extensive analytical data.[1] For applications requiring stringent quality control, direct communication with the supplier regarding batch-specific analysis is recommended.

Supplier Comparison

The following table summarizes key information for several suppliers of this compound. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Product Name | Purity | Available Quantities | Price (USD) | Notes |

| CP Lab Safety | This compound | 95% | 1 gram | $371.80[2] | - |

| Chemical-Suppliers.com | Tetrafluorosuccinyl dichloride | Not specified | 1 gram | $90.00 - $210.00[3] | Price range from various suppliers. |

| Sigma-Aldrich | This compound, AldrichCPR | Not specified | Inquire | Inquire | Sold "as-is" without analytical data.[1] |

| Otto Chemie Pvt Ltd | This compound | 95% | Inquire | Inquire | Offers a specifications sheet and Certificate of Analysis upon request.[4][5] |

| Santa Cruz Biotechnology, Inc. | This compound | Not specified | Inquire | Inquire | Specialty product for proteomics research applications.[6] |

| Apollo Scientific Ltd | This compound | 95% | Inquire | Inquire | - |

| Fluorochem | This compound | Not specified | Inquire | Inquire | - |

| Indofine Chemical Co, Inc. | This compound | Not specified | Inquire | Inquire | - |

Disclaimer: The pricing information in this table is for estimation purposes only and was accurate as of the last update of this document. For current pricing and availability, please contact the suppliers directly. Lead times are generally not published and will require direct inquiry.

Experimental Protocols: A General Approach to Polyamide Synthesis

While specific experimental protocols for reactions involving this compound are not widely published, a general procedure for the synthesis of polyamides from diacid chlorides can be adapted. The following is a representative protocol for a low-temperature solution polycondensation reaction.

Materials and Equipment

-

This compound

-

Aromatic or aliphatic diamine (e.g., 1,6-hexanediamine, p-phenylenediamine)

-

Anhydrous aprotic polar solvent (e.g., N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP))

-

Acid scavenger (e.g., pyridine, triethylamine)

-

Dry nitrogen or argon gas supply

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a dropping funnel

-

Low-temperature bath (e.g., ice-salt bath, cryocooler)

General Procedure

-

Diamine Solution Preparation: In a dry three-necked flask under a nitrogen or argon atmosphere, dissolve the diamine in the anhydrous aprotic polar solvent. The concentration will depend on the specific polymer and desired molecular weight.

-

Cooling: Cool the diamine solution to 0-5 °C using a low-temperature bath.

-

Acid Chloride Addition: Dissolve this compound in a small amount of the same anhydrous solvent in the dropping funnel. Add this solution dropwise to the cooled, stirring diamine solution. The reaction is typically exothermic, and slow addition is crucial to control the temperature.

-

Reaction: After the addition is complete, allow the reaction to stir at a low temperature for several hours (e.g., 2-4 hours) and then let it warm to room temperature, continuing to stir overnight.

-

Polymer Precipitation and Purification: Precipitate the resulting polyamide by pouring the viscous reaction mixture into a non-solvent, such as methanol or water.

-

Washing: Collect the precipitated polymer by filtration and wash it thoroughly with water and then with a suitable organic solvent (e.g., methanol, ethanol) to remove unreacted monomers, oligomers, and the hydrochloride salt of the acid scavenger.

-

Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.

Visualizations

Synthesis of Fluorinated Polyamide

The following diagram illustrates the general reaction pathway for the synthesis of a fluorinated polyamide using this compound and a generic diamine.

Caption: Reaction scheme for fluorinated polyamide synthesis.

Experimental Workflow for Polyamide Synthesis

This diagram outlines the key steps in the experimental workflow for the laboratory synthesis of a fluorinated polyamide.

Caption: Experimental workflow for polyamide synthesis.

Supplier Selection Logic

For researchers, the choice of supplier often depends on a balance of factors including purity, cost, and the scale of the research. This diagram presents a simplified decision-making process.

Caption: Decision tree for supplier selection.

Conclusion

This compound is a readily available, albeit specialized, reagent for researchers engaged in the synthesis of fluorinated materials. While several suppliers offer this compound, the level of analytical documentation can vary. For applications where purity and impurity profiles are critical, direct engagement with suppliers to obtain batch-specific data is essential. The provided general experimental protocol for polyamide synthesis offers a solid starting point for its application in polymer chemistry. The visualizations aim to clarify the reaction pathway, experimental procedure, and supplier selection process for professionals in the field.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Tetrafluorosuccinyl dichloride | CAS 356-15-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. Buy this compound, 95% - 356-15-0 – in India | Otto Chemie Pvt Ltd [ottokemi.com]

- 5. This compound, 95%, COA, Certificate of Analysis, 356-15-0, T 8951 [ottokemi.com]

- 6. scbt.com [scbt.com]

Synonyms for Tetrafluorosuccinyl chloride like perfluorosuccinyl dichloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tetrafluorosuccinyl chloride, also known by its synonyms such as perfluorosuccinyl dichloride, 2,2,3,3-tetrafluorosuccinoyl dichloride, and Tetrafluorobutane-1,4-dioyl dichloride. This document details its chemical properties, synthesis, and key applications, with a focus on its utility in organic synthesis and materials science.

Chemical Identity and Properties

This compound is a reactive diacyl chloride that serves as a valuable building block in fluorinated organic chemistry. Its chemical structure and basic properties are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | perfluorosuccinyl dichloride, 2,2,3,3-tetrafluorosuccinoyl dichloride, Tetrafluorobutane-1,4-dioyl dichloride, 1,4-Dichloro-2,2,3,3-tetrafluorobutane-1,4-dione | |

| CAS Number | 356-15-0 | |

| Molecular Formula | C₄Cl₂F₄O₂ | |

| Molecular Weight | 226.94 g/mol | |

| Physical Form | Liquid | |

| Boiling Point | 86.1 °C | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, Tetrafluorosuccinic acid.

Preparation of Tetrafluorosuccinic Acid

Tetrafluorosuccinic acid (CAS 377-38-8) is the precursor for the synthesis of the title compound.[2] It is a perfluorinated aliphatic dicarboxylic acid.[2] While specific, detailed industrial synthesis protocols for Tetrafluorosuccinic acid are proprietary, it is commercially available from various chemical suppliers.

Conversion of Tetrafluorosuccinic Acid to this compound

The conversion of carboxylic acids to their corresponding acid chlorides is a standard transformation in organic synthesis. Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).

A general procedure for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride is as follows:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the carboxylic acid (1 equivalent).

-

Add an excess of thionyl chloride (SOCl₂) (typically 2-5 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux and stir for several hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride by distillation, often under reduced pressure.

-

The resulting crude acyl chloride can be purified by distillation.

Note: This is a generalized protocol. Specific conditions such as reaction time and temperature may vary for the synthesis of this compound.

Chemical Reactivity and Experimental Protocols

As a diacyl chloride, this compound is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution reactions. This reactivity makes it a versatile reagent for the synthesis of a variety of fluorinated compounds.

Reactions with Amines to Form Polyamides

This compound can react with diamines to form fluorinated polyamides. The incorporation of fluorine atoms into the polymer backbone can impart desirable properties such as enhanced thermal stability, chemical resistance, and low surface energy.

A representative procedure for the synthesis of a fluorinated polyamide using a diacyl chloride and a diamine is as follows:

-

In a nitrogen-purged flask, dissolve a diamine (1 equivalent) in a suitable aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)) containing a base such as pyridine or triethylamine to act as an acid scavenger.

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in the same solvent to the cooled diamine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure complete polymerization.

-

The resulting polymer can be isolated by precipitation in a non-solvent such as methanol or water, followed by filtration, washing, and drying.

Reactions with Alcohols to Form Polyesters

In a similar fashion, this compound can react with diols to produce fluorinated polyesters. These materials are of interest for applications requiring high performance and specific surface properties.

A general method for the synthesis of a fluorinated polyester is as follows:

-

Dissolve a diol (1 equivalent) and a base (e.g., pyridine or triethylamine, 2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a solution of this compound (1 equivalent) in the same solvent dropwise to the stirred diol solution.

-

Allow the reaction to proceed at low temperature for a few hours and then warm to room temperature, stirring overnight.

-

The reaction mixture is then typically washed with dilute acid and water to remove the base and its salt.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the polyester.

Applications in Drug Development and Signaling Pathways

Currently, there is a lack of specific, publicly available information detailing the direct application of this compound in the synthesis of marketed drugs or its involvement in well-defined signaling pathways. The introduction of fluorinated moieties into drug candidates is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. Therefore, it is plausible that this compound or its derivatives could serve as building blocks for novel therapeutic agents. Researchers in drug development may consider this reagent for the synthesis of new chemical entities with tailored pharmacokinetic profiles.

Use as a Crosslinking Agent

The difunctional nature of this compound makes it a potential crosslinking agent for polymers containing nucleophilic groups such as hydroxyl or amine functionalities. The resulting crosslinked materials would be expected to exhibit enhanced mechanical strength, thermal stability, and solvent resistance. However, specific examples and detailed experimental data for its use as a crosslinking agent are not widely reported in the literature.

Conclusion

This compound is a valuable and reactive fluorinated building block. Its ability to readily react with nucleophiles makes it a key intermediate for the synthesis of fluorinated polyamides and polyesters. While its direct application in drug development is not yet established in the public domain, its potential as a scaffold for creating novel fluorinated bioactive molecules is significant. Further research into the specific applications of this compound is warranted to fully exploit its unique chemical properties.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Fluorinated Polyamides Using Tetrafluorosuccinyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated polymers are of significant interest in biomedical and pharmaceutical research due to their unique properties, including enhanced thermal stability, chemical resistance, and biocompatibility. The incorporation of fluorine atoms into a polymer backbone can significantly alter its physical and chemical characteristics, making these materials promising candidates for applications such as drug delivery systems and medical device coatings. This document provides detailed protocols for the synthesis of fluorinated polyamides using tetrafluorosuccinyl chloride as a key monomer. The methodologies described herein are based on established polymerization techniques and provide a framework for the development of novel fluorinated polyamide-based materials.

Applications in Research and Drug Development

The synthesis of fluorinated polyamides using this compound opens avenues for the creation of advanced materials with tailored properties. The resulting polymers can exhibit:

-

Enhanced Thermal Stability: The strong carbon-fluorine bond contributes to high thermal degradation temperatures, making these materials suitable for applications requiring heat resistance.

-

Improved Chemical Resistance: The fluorine atoms provide a protective shield along the polymer chain, enhancing resistance to harsh chemical environments.

-

Modified Solubility: The introduction of fluorine can alter the solubility of the polyamides, potentially allowing for processing in a wider range of organic solvents.[1]

-

Biocompatibility: Fluoropolymers are often characterized by low surface energy and inertness, which can be advantageous for biomedical applications where minimizing protein adhesion and biological response is crucial.

For drug development professionals, these fluorinated polyamides can be explored as matrices for controlled drug release, coatings for implantable devices to improve their biocompatibility and longevity, and as components of advanced diagnostic tools.

Experimental Protocols

Two primary methods for the synthesis of polyamides from diacid chlorides and diamines are low-temperature solution polycondensation and interfacial polycondensation.

Protocol 1: Low-Temperature Solution Polycondensation

This method involves the reaction of this compound with an aromatic diamine in a suitable organic solvent at reduced temperatures.

Materials:

-

This compound

-

Aromatic diamine (e.g., 4,4'-oxydianiline, m-phenylenediamine)

-

N,N'-bis(trimethylsilyl)-substituted aromatic diamine (optional, for enhanced reactivity)[1]

-

Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

-

Anhydrous lithium chloride (LiCl) (optional, to improve solubility)

-

Inert gas (Nitrogen or Argon)

-

Methanol (for precipitation)

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and an inert gas inlet, dissolve the aromatic diamine in anhydrous DMAc. If using a non-silylated diamine, LiCl can be added to the solvent to enhance the solubility of the resulting polyamide.

-

Cool the stirred solution to 0-5 °C in an ice bath.

-

Slowly add a stoichiometric amount of this compound, either neat or dissolved in a small amount of anhydrous DMAc, to the cooled diamine solution.

-

Maintain the reaction temperature at 0-5 °C for 1-2 hours, and then allow the reaction to proceed at room temperature for an additional 12-24 hours under a continuous inert gas purge.

-

The polymerization is complete when a significant increase in viscosity is observed.

-

Precipitate the polymer by slowly pouring the viscous solution into a large volume of vigorously stirred methanol.

-